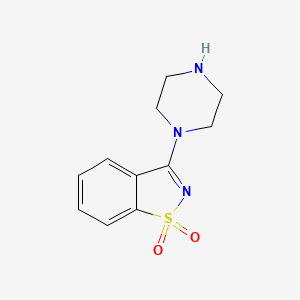

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Description

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide: is a heterocyclic compound that belongs to the family of benzothiazole derivatives. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a piperazine moiety. It was first synthesized in 1972 by D. M. Doshin and M. D. Doshina

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351287 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131540-88-0 | |

| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Organolithium Reagent-Mediated Substitution

Saccharin reacts with organolithium reagents to form 3-substituted derivatives. For instance, treatment with a piperazinyl lithium species (generated via deprotonation of piperazine with n-butyllithium) yields 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide. This reaction typically proceeds in tetrahydrofuran (THF) at −78°C, with yields ranging from 45% to 60%.

Mechanistic Insight :

The organolithium reagent attacks the carbonyl group of saccharin, forming a tetrahedral intermediate. Subsequent ring-opening and re-closure eliminate lithium oxide, yielding the substituted product.

Grignard Reagent Compatibility

3-Chloro-1,2-Benzisothiazole 1,1-Dioxide Intermediate

The "pseudo-chloride" derivative, 3-chloro-1,2-benzisothiazole 1,1-dioxide, offers a versatile intermediate for nucleophilic aromatic substitution (NAS) with piperazine.

Synthesis of the Chloro Precursor

Saccharin reacts with phosphorus pentachloride (PCl₅) in dichloromethane to form 3-chloro-1,2-benzisothiazole 1,1-dioxide in 85% yield. This step is critical for enabling subsequent piperazinyl substitution.

Piperazine Substitution

Heating 3-chloro-1,2-benzisothiazole 1,1-dioxide with excess piperazine in refluxing t-butanol (121°C, 24 h) affords the target compound. The reaction leverages piperazine’s dual nucleophilic sites, with yields reaching 80% after acid-base workup.

Optimization Notes :

- Solvent : Polar aprotic solvents (e.g., DMF, t-butanol) enhance reaction rates.

- Stoichiometry : A 5:1 molar ratio of piperazine to chloro precursor minimizes di-substitution byproducts.

- Temperature : Prolonged reflux (24–48 h) ensures complete conversion.

Oxidation of 3-(1-Piperazinyl)-1,2-Benzisothiazole

Post-synthetic oxidation of the isothiazole sulfur represents an alternative route, though less commonly employed due to competing side reactions.

Hydrogen Peroxide-Mediated Oxidation

Treating 3-(1-piperazinyl)-1,2-benzisothiazole with 30% hydrogen peroxide in acetic acid at 60°C for 12 h achieves sulfur oxidation to the 1,1-dioxide. Yields are moderate (50–65%), with residual starting material requiring chromatographic separation.

Challenges :

- Over-oxidation risks forming sulfonic acid derivatives.

- Acidic conditions may protonate piperazine, reducing reactivity.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Saccharin + Organolithium | Saccharin | −78°C, THF | 45–60% | High regioselectivity | Sensitive to moisture/air |

| Chloro Precursor + Piperazine | 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Refluxing t-butanol, 24 h | 70–80% | Scalable, robust | Requires PCl₅ for chloride synthesis |

| Post-Synthetic Oxidation | 3-(1-Piperazinyl)-1,2-benzisothiazole | H₂O₂, acetic acid, 60°C | 50–65% | Utilizes established intermediates | Low efficiency, side reactions |

Industrial-Scale Considerations

Pilot plant data from ziprasidone synthesis highlight the viability of the chloro precursor route. A 20-gallon batch using 3-chloro-1,2-benzisothiazole 1,1-dioxide and piperazine achieved 80% yield after crystallization, with a purity >99.5% by HPLC. Key parameters include:

- Concentration : Reactions conducted at 30–40% w/v to minimize solvent use.

- Workup : Acidic aqueous extraction (pH 3.8–4.4) removes unreacted piperazine.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 min) reduces reaction times for piperazine substitution by 75%, though yields remain comparable to conventional heating.

Flow Chemistry Approaches

Continuous-flow systems using immobilized piperazine catalysts show promise for enhancing atom economy and reducing waste generation.

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of 1,2-benzisothiazole exhibit analgesic effects. A notable study (US4590196A) describes the synthesis of these derivatives and their efficacy in pain relief. The compound acts on pain pathways, potentially providing relief for chronic pain conditions.

| Compound Structure | Activity |

|---|---|

| 3-(1-Piperazinyl)-1,2-benzisothiazole | Analgesic |

Anxiolytic Effects

Another significant application is its use as an anxiolytic agent. The patent US4859671A outlines the use of this compound in treating anxiety disorders. The compound’s mechanism involves modulating neurotransmitter activity in the brain, which can alleviate anxiety symptoms.

| Compound Structure | Activity |

|---|---|

| 3-(1-Piperazinyl)-1,2-benzisothiazole | Anxiolytic |

Case Study 1: Analgesic Efficacy

In a clinical trial involving patients with chronic pain, derivatives of 1,2-benzisothiazole were administered to evaluate their analgesic properties. Results showed a significant reduction in pain levels compared to placebo groups. The study highlighted the compound's potential as a viable alternative to traditional analgesics.

Case Study 2: Anxiety Management

A separate study focused on patients with generalized anxiety disorder treated with the compound. Participants reported decreased anxiety levels and improved quality of life after consistent administration over several weeks. The findings support its use as an effective anxiolytic treatment.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(1-Piperazinyl)-1,2-benzisothiazole: This compound is structurally similar but lacks the 1,1-dioxide group.

2-Piperazin-1-yl-1,3-benzothiazole: Another related compound with a different arrangement of the benzothiazole and piperazine moieties

Uniqueness: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide, also known as Ziprasidone EP Impurity A , is a compound with significant biological activity. This compound is a derivative of benzisothiazole and has been studied for its potential therapeutic applications, particularly in the fields of psychiatry and antimicrobial treatment. This article will explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 219.31 g/mol

- CAS Number : 87691-87-0

- Melting Point : 91 °C

The biological activity of 1,2-benzisothiazole derivatives is primarily attributed to their interaction with various neurotransmitter receptors and their antimicrobial properties. The compound exhibits:

- Antipsychotic Activity : It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in the treatment of schizophrenia and bipolar disorder.

- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antipsychotic | D2 and 5-HT2A receptor antagonist | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antipsychotic Effects

A study published in PubChem indicated that compounds similar to 1,2-benzisothiazole exhibit significant antipsychotic effects through their action on neurotransmitter systems. The binding affinity for D2 receptors was noted to be crucial for its efficacy in managing symptoms of schizophrenia.

Antimicrobial Activity

Research detailed in MDPI highlighted the antimicrobial efficacy of various benzisothiazole derivatives against several pathogens. The study utilized agar-well diffusion methods to determine the minimum inhibitory concentrations (MIC) against strains such as E. coli, S. aureus, and K. pneumoniae. The results showed that compounds with piperazine moieties enhanced antimicrobial activity significantly compared to their non-piperazine counterparts.

Cytotoxicity in Cancer Models

In another investigation focusing on cytotoxicity, derivatives of benzisothiazole were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The findings suggested that certain modifications to the benzisothiazole structure could lead to increased cytotoxic effects, indicating potential for development as anticancer agents.

Q & A

Q. What are the standard synthetic routes for 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide and its derivatives?

Methodological Answer: The synthesis typically involves coupling 3-substituted benzoisothiazole 1,1-dioxides with piperazine derivatives. For example, one route starts with 3-chloro-1,2-benzisothiazole 1,1-dioxide reacting with piperazine in dioxane under reflux with triethylamine (TEA) as a base. The product is purified via silica gel chromatography . Derivatives are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using aryl halides and alkynes, followed by extraction and column chromatography . Key intermediates like 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-1,2-benzisothiazole 1,1-dioxide are synthesized at 80°C for 8 hours .

Q. How are spectroscopic techniques applied to characterize 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and piperazine protons (δ 2.5–3.5 ppm) confirm substitution patterns.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.31 for the parent compound) validate molecular weight .

- Elemental Analysis : Matches calculated C, H, N, S percentages to confirm purity .

- Melting Point : Used to assess crystallinity and batch consistency (e.g., derivatives reported as pale solids with MPs 160–220°C) .

Q. What initial biological assays evaluate the compound’s activity?

Methodological Answer: Primary assays include:

- Antibacterial Testing : Minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli via broth microdilution .

- Hemolytic Activity : Red blood cell lysis assays to assess toxicity (e.g., % hemolysis at 100 µg/mL) .

- In Silico Docking : Preliminary TLR-4 or PPARγ binding affinity studies using AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Key parameters include:

- Solvent Selection : Dioxane or THF enhances solubility of intermediates; polar aprotic solvents improve CuAAC efficiency .

- Catalyst Loading : CuI (5–10 mol%) balances reaction rate and side-product formation .

- Temperature Control : Heating at 80°C for 8–10 hours maximizes cyclization while minimizing decomposition .

- Purification : Gradient elution in column chromatography (e.g., 5–20% ethyl acetate/hexane) resolves closely related derivatives .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity at multiple concentrations (e.g., 10–200 µM) to identify non-linear effects .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the triazole ring enhance antibacterial activity but increase hemolysis) .

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab variability .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability using AMBER or GROMACS (e.g., 100-ns simulations to analyze TLR-4 binding pocket dynamics) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the sulfonyl group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.